

In-depth Technical Guide: 3-(Oxolan-3-yl)propanoic Acid

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Compound of Interest

Compound Name: 3-(Oxolan-3-yl)propanoic acid

Cat. No.: B2524983

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DISCLAIMER: Following a comprehensive multi-source search for experimental data and established protocols for **3-(Oxolan-3-yl)propanoic acid** (CAS 58073-43-3), it has been determined that specific, citable experimental values for its physicochemical properties (e.g., melting point, boiling point), detailed spectroscopic data (NMR, IR), and a validated, step-by-step synthesis protocol are not available in publicly accessible scientific literature or chemical databases. The following guide has been constructed by a senior application scientist, leveraging established principles of organic chemistry and data from analogous structures to provide a robust theoretical framework and predictive insights for research professionals. All proposed methodologies are based on well-established, fundamental reactions.

Introduction: Strategic Importance in Medicinal Chemistry

3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a saturated five-membered oxacyclic (tetrahydrofuran, THF) ring. While not a widely commercialized compound, its structure represents a valuable scaffold for drug discovery and development.

The propanoic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for its conjugation to pharmacophores or linkage to biological targets. The tetrahydrofuran ring is a key structural motif found in numerous FDA-approved pharmaceuticals.^[1] It acts as a stable, non-planar, and polar bioisostere for other groups (like phenyl or cyclopentyl rings), often improving aqueous solubility, metabolic stability,

and pharmacokinetic profiles by disrupting planarity and introducing a hydrogen bond acceptor (the ether oxygen). The 3-substitution pattern, in particular, provides a distinct spatial vector for substituents compared to the more common 2-substituted THF derivatives.

This guide will provide a theoretical and practical framework for researchers aiming to synthesize, characterize, and utilize this compound as a strategic building block.

Predicted Physicochemical and Spectroscopic Profile

While experimental data is not publicly available, the following properties can be reliably predicted based on its structure and comparison with analogous compounds like propanoic acid and substituted tetrahydrofurans.

Predicted Physicochemical Data

Property	Predicted Value / Information	Rationale & Context
Molecular Formula	C ₇ H ₁₂ O ₃	Confirmed by structural analysis. [2] [3]
Molecular Weight	144.17 g/mol	Calculated from the molecular formula. [2] [3]
CAS Number	58073-43-3	Likely CAS identifier, though comprehensive data is not linked.
Appearance	Colorless to pale yellow viscous liquid or low-melting solid	Short-chain carboxylic acids are typically liquids or low-melting solids at room temperature. [4]
Boiling Point	>200 °C (likely with decomposition)	Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points. [5] Vacuum distillation would be required.
Solubility	Soluble in water, methanol, ethanol, DMSO, THF. Sparingly soluble in nonpolar solvents like hexanes.	The presence of both a carboxylic acid and an ether allows for hydrogen bonding with polar protic solvents.
pKa	~4.5 - 5.0	Similar to other aliphatic carboxylic acids. The THF ring's ether oxygen has a minor electron-withdrawing inductive effect, which may slightly lower the pKa compared to simple alkyl carboxylic acids.

Predicted Spectroscopic Signature

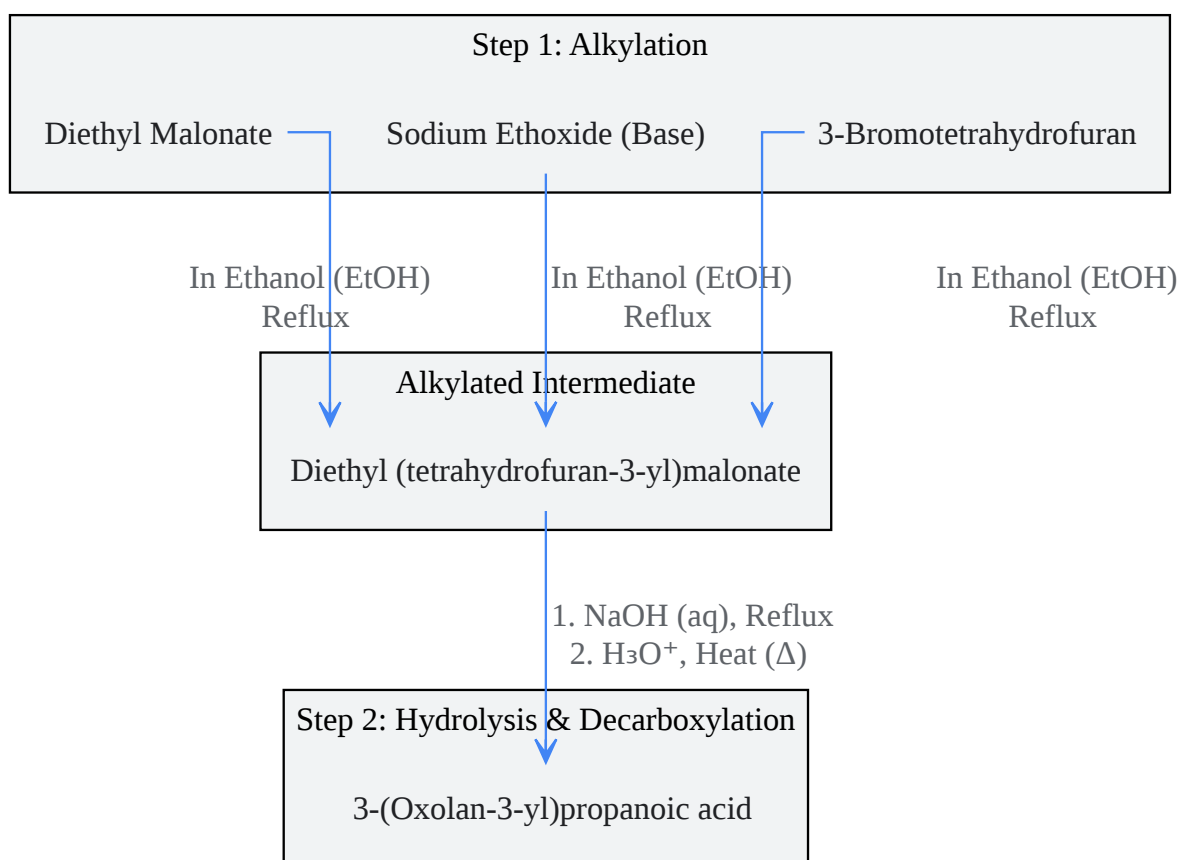
A crucial aspect of validating the synthesis of a novel or sparsely documented compound is confirming its structure via spectroscopy. Based on established principles, the expected spectra are as follows:

- ^1H NMR (Proton NMR): The spectrum will be complex due to overlapping signals from the aliphatic chains and diastereotopic protons within the THF ring.
 - ~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). This peak is often broad and its chemical shift is concentration-dependent.
 - ~3.5-4.0 ppm (multiplet, 3H): Protons on carbons adjacent to the ether oxygen (-CH₂-O-CH-).
 - ~2.3-2.6 ppm (multiplet, 3H): The alpha-protons to the carbonyl group (-CH₂-COOH) and the methine proton on the THF ring (-CH-CH₂-).
 - ~1.6-2.2 ppm (multiplet, 4H): The remaining beta-protons on the propanoic chain and the THF ring.
- ^{13}C NMR (Carbon NMR):
 - ~175-180 ppm: The carboxylic acid carbonyl carbon (C=O).[\[6\]](#)
 - ~70-75 ppm: Carbons on the THF ring bonded to the ether oxygen (-C-O).
 - ~30-45 ppm: Aliphatic carbons (the remaining four CH and CH₂ groups). The carbon alpha to the carbonyl will be at the downfield end of this range.[\[6\]](#)
- IR (Infrared) Spectroscopy:
 - 2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid. This is a highly characteristic band.
 - ~1710 cm⁻¹ (strong, sharp): C=O stretch of the saturated carboxylic acid carbonyl group.
 - ~1100 cm⁻¹ (strong): C-O stretch associated with the tetrahydrofuran ether linkage.

Proposed Synthesis Route: Malonic Ester Synthesis

The most logical and versatile laboratory-scale synthesis of **3-(Oxolan-3-yl)propanoic acid** is the malonic ester synthesis. This classical method allows for the formation of a carboxylic acid with two additional carbons from an alkyl halide.^{[2][7]}

Reaction Scheme



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Caption: Proposed malonic ester synthesis pathway.

Causality and Experimental Choices

- **Choice of Base:** Sodium ethoxide (NaOEt) in ethanol is the classic base for malonic ester synthesis.[2] It is strong enough to deprotonate the acidic α -carbon of diethyl malonate, but using the same alkoxide as the ester prevents unwanted transesterification side reactions.
- **Starting Materials:** Diethyl malonate is a commercially available and inexpensive C-3 synthon.[8] 3-Bromotetrahydrofuran or the corresponding tosylate would be the required electrophile. The tosylate is often a better leaving group and may be preferred.
- **Hydrolysis and Decarboxylation:** The second step is a one-pot saponification (ester hydrolysis) followed by acidification and heating.[9] The initially formed di-acid is a β -keto acid analogue, which readily undergoes decarboxylation upon heating in an acidic medium to yield the final product.

Detailed Experimental Protocol (Proposed)

CAUTION: This is a proposed protocol. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl (tetrahydrofuran-3-yl)malonate

- Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
- Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to generate sodium ethoxide in situ.
- Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.1 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.
- Add 3-bromotetrahydrofuran (1.0 eq) dropwise.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After cooling to room temperature, quench the reaction by pouring it into cold water.
- Extract the aqueous layer with ethyl acetate (3x).

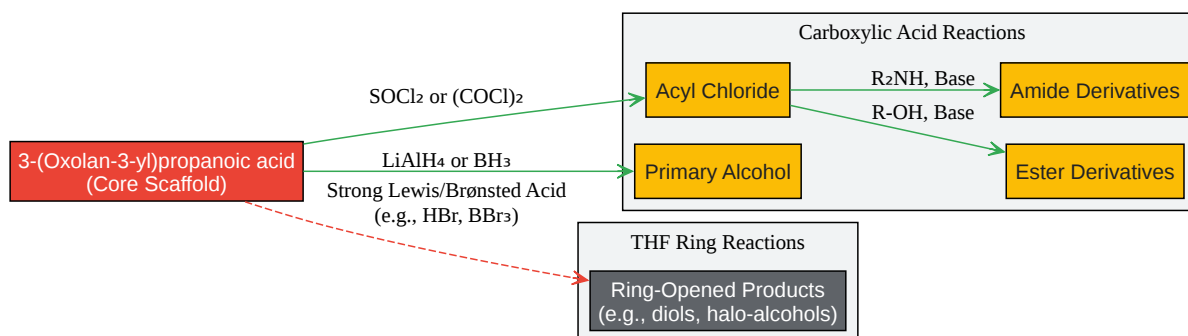
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure diester intermediate.

Step 2: Hydrolysis and Decarboxylation to **3-(Oxolan-3-yl)propanoic acid**

- To the purified diester from Step 1, add a 10-20% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
- Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours, or until the hydrolysis is complete (indicated by the formation of a single phase or TLC analysis).
- Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid (HCl).
- Heat the acidified mixture to 100-110 °C to promote decarboxylation. CO_2 evolution will be observed. Maintain heating for 2-4 hours after gas evolution ceases.
- Cool the solution and extract the final product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3-5x).
- Combine the organic extracts, dry over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure to yield the crude final product. Further purification can be achieved via vacuum distillation.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the carboxylic acid group and the general stability of the THF ring.



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Caption: Key reactivity and derivatization pathways.

- **Esterification:** Standard Fischer esterification (alcohol, catalytic acid) or conversion to the more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol provides straightforward access to various esters.
- **Amidation:** The most common reaction in medicinal chemistry. Coupling of the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or via the acyl chloride intermediate yields the corresponding amides.
- **Reduction:** Strong reducing agents like lithium aluminum hydride (LiAlH_4) or borane (BH_3) will reduce the carboxylic acid to the corresponding primary alcohol, 3-(oxolan-3-yl)propan-1-ol.
- **THF Ring Stability:** The tetrahydrofuran ring is generally robust and stable under most synthetic conditions, including basic, oxidative, and mild acidic conditions. However, strong Lewis acids or Brønsted acids (e.g., HBr , BBr_3) at elevated temperatures can induce ring-opening.[10] This is generally an undesired side reaction unless specifically intended.

Applications in Research and Drug Development

The primary value of **3-(Oxolan-3-yl)propanoic acid** is as a fragment and building block in discovery chemistry. Its utility stems from the strategic combination of its structural features:

- **Scaffold Hopping & Bioisosterism:** It can be used to replace existing moieties in known active compounds to improve properties. For example, replacing a flexible hexyl-acid chain with this more rigid, polar structure could lock in a specific conformation and improve solubility.
- **Fragment-Based Drug Discovery (FBDD):** As a small molecule with desirable properties (low molecular weight, polarity, synthetic accessibility), it is an ideal fragment for screening against biological targets.
- **Introduction of 3D Character:** The pharmaceutical industry is increasingly focused on moving away from flat, aromatic molecules ("flatland") to increase selectivity and find novel intellectual property. The sp^3 -rich, non-planar THF ring of this compound directly addresses this need.

Safety and Handling

- **Corrosivity:** As a carboxylic acid, the compound is expected to be corrosive and cause skin and eye burns upon contact.
- **Irritation:** Vapors may be irritating to the respiratory system.
- **Handling:** Always handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

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